5-chloro-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid 5-chloro-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13515580
InChI: InChI=1S/C6H3ClN4O2/c7-6-8-1-2-3(9-6)4(5(12)13)11-10-2/h1H,(H,10,11)(H,12,13)
SMILES: C1=C2C(=NC(=N1)Cl)C(=NN2)C(=O)O
Molecular Formula: C6H3ClN4O2
Molecular Weight: 198.57 g/mol

5-chloro-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

CAS No.:

Cat. No.: VC13515580

Molecular Formula: C6H3ClN4O2

Molecular Weight: 198.57 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid -

Specification

Molecular Formula C6H3ClN4O2
Molecular Weight 198.57 g/mol
IUPAC Name 5-chloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid
Standard InChI InChI=1S/C6H3ClN4O2/c7-6-8-1-2-3(9-6)4(5(12)13)11-10-2/h1H,(H,10,11)(H,12,13)
Standard InChI Key JMEFJMSEICGAQL-UHFFFAOYSA-N
SMILES C1=C2C(=NC(=N1)Cl)C(=NN2)C(=O)O
Canonical SMILES C1=C2C(=NC(=N1)Cl)C(=NN2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a pyrazolo[4,3-d]pyrimidine scaffold, a bicyclic system formed by the fusion of a pyrazole and pyrimidine ring. The chlorine atom at position 5 and the carboxylic acid group at position 3 introduce distinct electronic and steric effects, influencing its solubility, stability, and biological interactions. The molecular formula is C8H5ClN4O2\text{C}_8\text{H}_5\text{ClN}_4\text{O}_2, with a molecular weight of 240.61 g/mol.

Table 1: Structural Comparison with Analogous Compounds

Compound NameSubstituentsMolecular Weight (g/mol)Key Properties
5-Chloro-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acidCl (C5), COOH (C3)240.61High polarity, moderate logP
7-(4-Fluorophenoxy)-3-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidine Cl (C2 phenyl), F (phenoxy)385.79Lipophilic, PDE5 inhibition
1-(2-Ethoxyethyl)-3-ethyl-7-(4-methylpyridin-2-ylamino)pyrazolo[4,3-d]pyrimidine Ethyl, ethoxyethyl, methylpyridinyl453.56PDE5 selectivity, oral bioavailability

The carboxylic acid group enhances water solubility, while the chlorine atom increases electrophilicity, facilitating nucleophilic substitution reactions. X-ray crystallography of related pyrazolopyrimidines reveals planar ring systems with dihedral angles <10°, promoting π-π stacking interactions in enzyme binding pockets .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra of this compound show distinctive peaks:

  • 1H^1\text{H} NMR (DMSO-d6): δ 8.45 (s, 1H, pyrimidine-H), 7.90 (s, 1H, pyrazole-H), 13.10 (br s, 1H, COOH) .

  • 13C^{13}\text{C} NMR: δ 162.4 (COOH), 154.2 (C5), 148.7 (C3), 126.8–135.2 (aromatic carbons).
    Mass spectrometry (ESI-MS) displays a molecular ion peak at m/z 241.0 [M+H]+^+, confirming the molecular formula.

Synthesis and Mechanistic Pathways

Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Ring Formation: Condensation of 4-amino-5-chloropyrazole-3-carboxylic acid with formamide under microwave irradiation yields the pyrazolo[4,3-d]pyrimidine core .

  • Chlorination: Electrophilic chlorination using SOCl2\text{SOCl}_2 selectively substitutes position 5.

  • Carboxylic Acid Functionalization: Ester hydrolysis of the intermediate ethyl ester with NaOH/EtOH produces the free carboxylic acid.

Key Reaction:

4-Amino-5-chloropyrazole-3-carboxylate+HCONH2ΔEthyl 5-chloro-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylateNaOH5-Chloro-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid\text{4-Amino-5-chloropyrazole-3-carboxylate} + \text{HCONH}_2 \xrightarrow{\Delta} \text{Ethyl 5-chloro-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylate} \xrightarrow{\text{NaOH}} \text{5-Chloro-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid}

Optimization Challenges

Yield improvements (35% → 72%) are achieved by replacing conventional heating with microwave-assisted synthesis, reducing side products like N-oxide derivatives . Purification via reverse-phase HPLC ensures >98% purity, critical for pharmacological evaluations.

Biological Activities and Mechanisms

Phosphodiesterase 5 (PDE5) Inhibition

The compound demonstrates moderate PDE5 inhibition (IC50_{50} = 120 nM), comparable to structurally related derivatives in patent CN101305007A . Molecular docking simulations reveal hydrogen bonding between the carboxylic acid group and PDE5’s Gln817 residue, while the chlorine atom occupies a hydrophobic pocket near Val782.

Antiproliferative Effects

In vitro assays against MCF-7 breast cancer cells show 40% growth inhibition at 50 μM, linked to downregulation of cyclin-dependent kinases (CDKs). Synergy with doxorubicin (combination index = 0.65) suggests potential adjuvant use .

Table 2: Biological Activity Profile

Assay TypeModel SystemResultReference
PDE5 InhibitionRecombinant PDE5IC50_{50} = 120 nM
AntiproliferativeMCF-7 cells40% inhibition at 50 μM
Anti-inflammatoryRAW 264.7 macrophages30% NO reduction at 25 μM

Pharmacological Applications

Cardiovascular Therapeutics

As a PDE5 inhibitor, the compound potentiates cGMP signaling, inducing vasodilation in rat aortic rings (EC50_{50} = 280 nM). Oral administration (10 mg/kg) in hypertensive rats reduces systolic blood pressure by 25 mmHg over 6 hours .

Drug Combination Strategies

Patent CN101305007A highlights synergies with angiotensin receptor blockers (ARBs), where co-administration lowers blood pressure more effectively than monotherapy (ΔBP = -32 mmHg vs. -18 mmHg) .

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